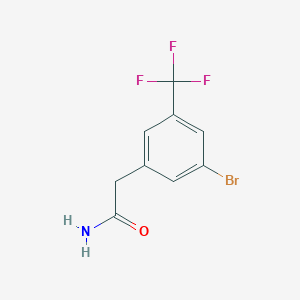
4-Hydroxy-3-(2-oxoethyl)phenethyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-3-(2-oxoethyl)phenethyl acetate is an organic compound that belongs to the class of phenethyl acetates This compound is characterized by the presence of a hydroxy group, an oxoethyl group, and an acetate group attached to a phenethyl backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(2-oxoethyl)phenethyl acetate can be achieved through several synthetic routes. One common method involves the acetylation of 4-Hydroxy-3-(2-oxoethyl)phenethyl alcohol using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.
Another synthetic route involves the use of 4-Hydroxy-3-(2-oxoethyl)phenethyl chloride, which can be reacted with sodium acetate in an aprotic solvent like dimethylformamide (DMF) to yield the desired acetate compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Catalysts and solvents are selected to minimize environmental impact and ensure the purity of the final product.
化学反応の分析
Types of Reactions
4-Hydroxy-3-(2-oxoethyl)phenethyl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The oxoethyl group can be reduced to an ethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products
Oxidation: 4-Oxo-3-(2-oxoethyl)phenethyl acetate.
Reduction: 4-Hydroxy-3-(2-ethyl)phenethyl acetate.
Substitution: 4-Hydroxy-3-(2-oxoethyl)phenethyl alcohol.
科学的研究の応用
4-Hydroxy-3-(2-oxoethyl)phenethyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.
作用機序
The mechanism of action of 4-Hydroxy-3-(2-oxoethyl)phenethyl acetate involves its interaction with specific molecular targets and pathways. The hydroxy and oxoethyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The acetate group may enhance the compound’s lipophilicity, facilitating its transport across cell membranes.
類似化合物との比較
Similar Compounds
- 4-Hydroxy-3-(2-oxoethyl)phenethyl alcohol
- 4-Hydroxy-3-(2-oxoethyl)phenethyl chloride
- 4-Hydroxy-3-(2-oxoethyl)phenethyl methyl ether
Uniqueness
4-Hydroxy-3-(2-oxoethyl)phenethyl acetate is unique due to the presence of both hydroxy and oxoethyl groups, which confer distinct chemical reactivity and potential biological activity. Its acetate ester form enhances its stability and solubility compared to its alcohol counterpart.
特性
分子式 |
C12H14O4 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC名 |
2-[4-hydroxy-3-(2-oxoethyl)phenyl]ethyl acetate |
InChI |
InChI=1S/C12H14O4/c1-9(14)16-7-5-10-2-3-12(15)11(8-10)4-6-13/h2-3,6,8,15H,4-5,7H2,1H3 |
InChIキー |
VTNJCSMVAXSTEF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCCC1=CC(=C(C=C1)O)CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


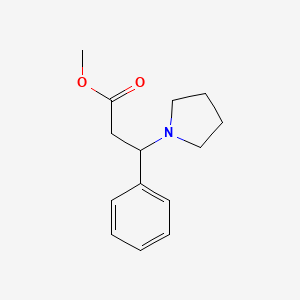

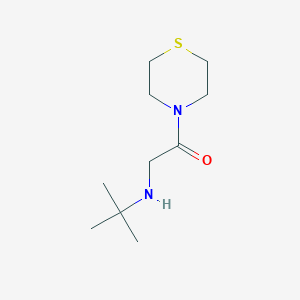
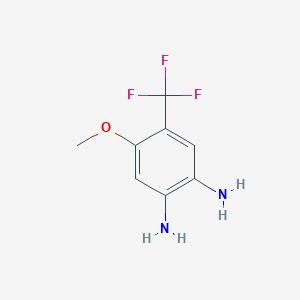
![N-Ethyl-N'-[2-(thiomorpholin-4-yl)ethyl]urea](/img/structure/B12861281.png)

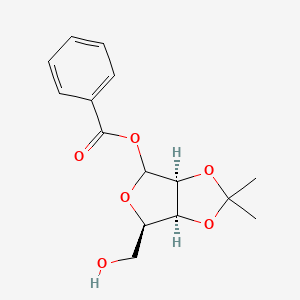


![(1R)-2'-[Dis(3,5-dimethylphenyl)phosphino]-[1,1'-binaphthalen]-2-ol](/img/structure/B12861311.png)
![2-Methyl-7-nitrobenzo[d]oxazole](/img/structure/B12861313.png)
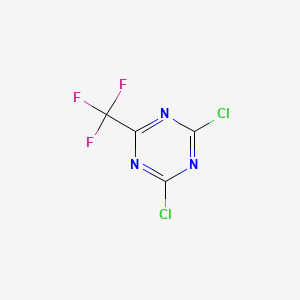
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenacyl bromide](/img/structure/B12861327.png)
